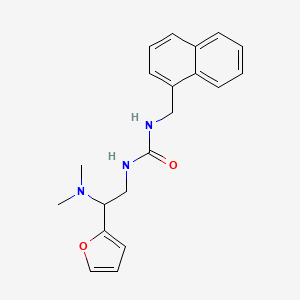
1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea is a useful research compound. Its molecular formula is C20H23N3O2 and its molecular weight is 337.423. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing from diverse research studies.
Synthesis
The synthesis of this compound typically involves the reaction of dimethylaminomethyl furan derivatives with naphthalenes, followed by urea formation. The exact synthetic pathway can vary, but it generally includes:
- Preparation of the furan derivative : Dimethylaminomethyl furan is synthesized through the reaction of furfural with dimethylamine.
- Formation of the urea : The resultant furan derivative is then reacted with naphthalen-1-ylmethyl isocyanate to yield the final product.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related urea derivatives have shown effectiveness against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Mode of Action |
|---|---|---|
| Escherichia coli | <0.1 mg/L | Bactericidal |
| Salmonella typhi | <0.1 mg/L | Bactericidal |
| Staphylococcus aureus | <1.0 mg/L | Bactericidal |
| Bacillus subtilis | No activity detected | - |
These findings suggest that this compound could possess a broad spectrum of antimicrobial activity, making it a candidate for further development in medicinal chemistry .
Anticancer Activity
Preliminary studies have also suggested potential anticancer properties for this compound. The mechanism may involve the inhibition of specific cancer cell lines through apoptosis induction and cell cycle arrest. For example, derivatives similar to this compound have been shown to inhibit proliferation in human cancer cell lines such as breast and prostate cancer cells.
Case Studies
- Case Study 1 : A study evaluated the effects of a structurally related compound on human breast cancer cells (MCF-7). The results demonstrated a dose-dependent decrease in cell viability, suggesting that the compound induces apoptosis.
- Case Study 2 : Another investigation focused on the antimicrobial effects against multi-drug resistant strains of bacteria. The compound showed significant activity against these strains, highlighting its potential as an alternative therapeutic agent in treating resistant infections.
Propiedades
IUPAC Name |
1-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-(naphthalen-1-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-23(2)18(19-11-6-12-25-19)14-22-20(24)21-13-16-9-5-8-15-7-3-4-10-17(15)16/h3-12,18H,13-14H2,1-2H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKVWWKKPLPOIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)NCC1=CC=CC2=CC=CC=C21)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













